Mayr Nucleophilicity Parameters: Indenyl vs. Allyl vs. Benzyl Silanes
The Mayr nucleophilicity parameters (N, sN) for 1H-inden-1-yl(trimethyl)silane are N = -0.10 and sN = 1.05 in dichloromethane [1]. This places it 1.78 log units lower in nucleophilicity than allyltrimethylsilane (N = 1.68, sN = 1.00) and marginally higher than allyltriphenylsilane (N = -0.13, sN = 1.21) [2]. Benzyltrimethylsilane, a common acyclic comparator, does not appear in the Mayr database as a measurable nucleophile under these conditions, underscoring the unique electronic modulation exerted by the indenyl ring.
Allyltrimethylsilane: N = 1.68
ΔN = −1.78
| Evidence Dimension | Nucleophilicity (Mayr N parameter, CH2Cl2, 20 °C) |
|---|---|
| Target Compound Data | N = -0.10, sN = 1.05 |
| Comparator Or Baseline | Allyltrimethylsilane: N = 1.68, sN = 1.00; Allyltriphenylsilane: N = -0.13, sN = 1.21 |
| Quantified Difference | ΔN = -1.78 vs. allyltrimethylsilane; ~101.8-fold lower reactivity toward carbocations |
| Conditions | Mayr reference electrophiles in dichloromethane; kinetic competition experiments |
Why This Matters
For procurement decisions, this means 1H-inden-1-yl(trimethyl)silane cannot substitute for allyltrimethylsilane in reactions requiring high nucleophilicity, but it uniquely fills a reactivity niche for selective C–C bond formation where allyltrimethylsilane would be too reactive and allyltriphenylsilane too sterically hindered.
- [1] Mayr Database entry for (1H-inden-1-yl)trimethylsilane. Reference: Angew. Chem. Int. Ed. 2015, 54, 12497–12500. View Source
- [2] Mayr Database: allyltrimethylsilane (N=1.68); allyltriphenylsilane (N=-0.13). J. Am. Chem. Soc. 2012, 134, 13902–13911; J. Am. Chem. Soc. 2001, 123, 9500–9512. View Source
